

# Ac-DEVD-CHO as a Caspase-3 Inhibitor: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ac-DEVD-CHO

Cat. No.: B070219

[Get Quote](#)

## Introduction

**Ac-DEVD-CHO**, also known as N-Acetyl-Asp-Glu-Val-Asp-CHO, is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a potent and reversible inhibitor of caspase-3.<sup>[1][2]</sup> It is a critical tool for researchers studying apoptosis, or programmed cell death. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins that leads to the characteristic morphological and biochemical changes of apoptosis.<sup>[3][4]</sup> The **Ac-DEVD-CHO** sequence is designed to mimic the DEVD (Asp-Glu-Val-Asp) cleavage site in one of caspase-3's primary substrates, PARP (poly (ADP-ribose) polymerase).<sup>[5]</sup> This competitive inhibitor is widely used to investigate the downstream events of caspase-3 activation and to explore the therapeutic potential of inhibiting apoptosis in various disease models.<sup>[1][5]</sup>

## Mechanism of Action

**Ac-DEVD-CHO** acts as a competitive inhibitor by targeting the active site of caspase-3. The tetrapeptide sequence (DEVD) is recognized and binds to the substrate-binding pocket of the enzyme. The aldehyde group (-CHO) at the C-terminus then forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of the caspase.<sup>[1]</sup> This interaction effectively blocks the enzyme's catalytic activity, preventing it from cleaving its natural substrates and thereby halting the apoptotic cascade. While highly potent against caspase-3, it also exhibits inhibitory activity against other caspases, particularly caspase-7.<sup>[1][6]</sup>

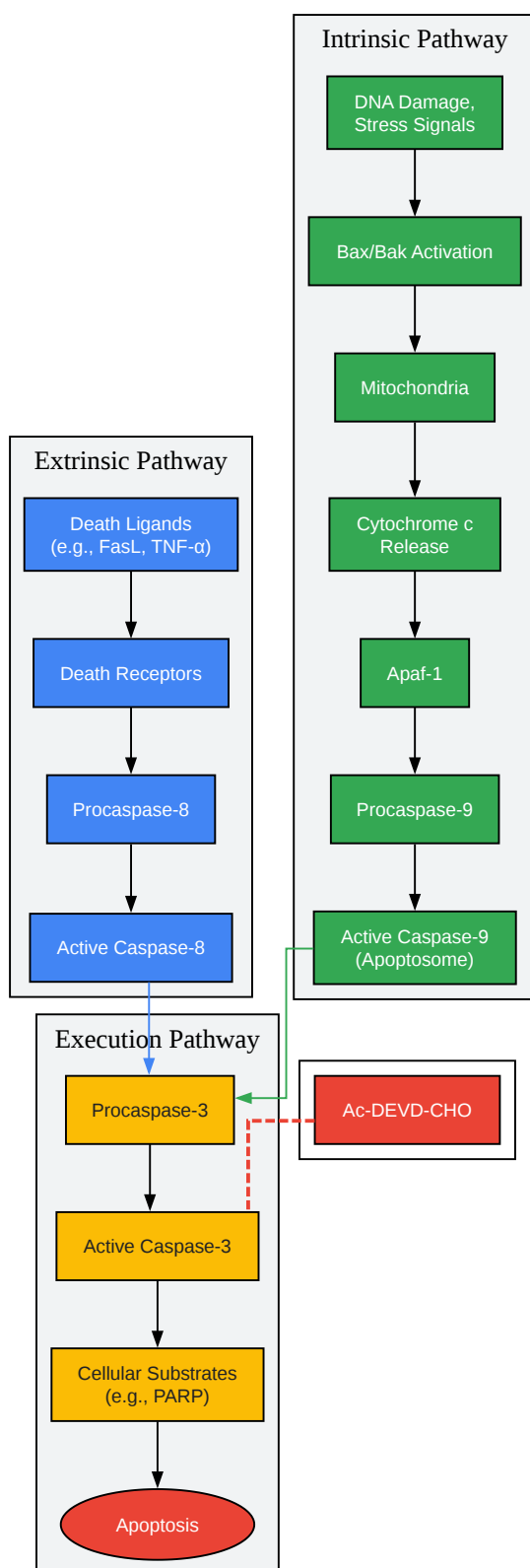
## Quantitative Inhibitory Data

The inhibitory potency and selectivity of **Ac-DEVD-CHO** have been characterized against various members of the caspase family. The data below is compiled from multiple studies.

Caspase Target	Inhibition Constant (Ki)	IC50
Caspase-3	0.23 nM[1][7][8]	0.016 μM[7]
Caspase-7	1.6 nM[1][8]	-
Caspase-8	0.92 nM[6]	-
Caspase-1	18 nM[6]	-
Caspase-2	1.7 μM[8]	-
Caspase-6	31 nM[6]	-
Caspase-9	60 nM[6]	-
Caspase-10	12 nM[6]	-

## Signaling Pathways and Inhibition

Apoptosis is executed through distinct but interconnected signaling pathways that converge on the activation of executioner caspases like caspase-3.



[Click to download full resolution via product page](#)

Caption: Caspase-3 activation pathways and point of inhibition by **Ac-DEVD-CHO**.

## Experimental Protocols

### In Vitro Spectrofluorometric Caspase-3 Activity Assay

This protocol details the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate and demonstrates its inhibition by **Ac-DEVD-CHO**.[\[5\]](#)

#### A. Materials

- Cells (apoptotic and non-apoptotic controls)
- Phosphate Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[\[5\]](#)
- Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[\[5\]](#)
- Caspase-3 Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin)
- Caspase-3 Inhibitor: **Ac-DEVD-CHO**
- 96-well plate (black, for fluorescence)
- Spectrofluorometer

#### B. Cell Lysate Preparation

- Induce apoptosis in the desired cell population using a known method (e.g., treatment with staurosporine or anti-Fas antibody). Prepare a parallel culture of non-apoptotic (untreated) cells.
- For suspension cells, pellet by centrifugation and wash once with cold PBS. For adherent cells, wash the monolayer with cold PBS.
- Lyse the cells by adding Cell Lysis Buffer (e.g., at a concentration of ~2 million cells/mL) and incubating on ice for 10-15 minutes.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

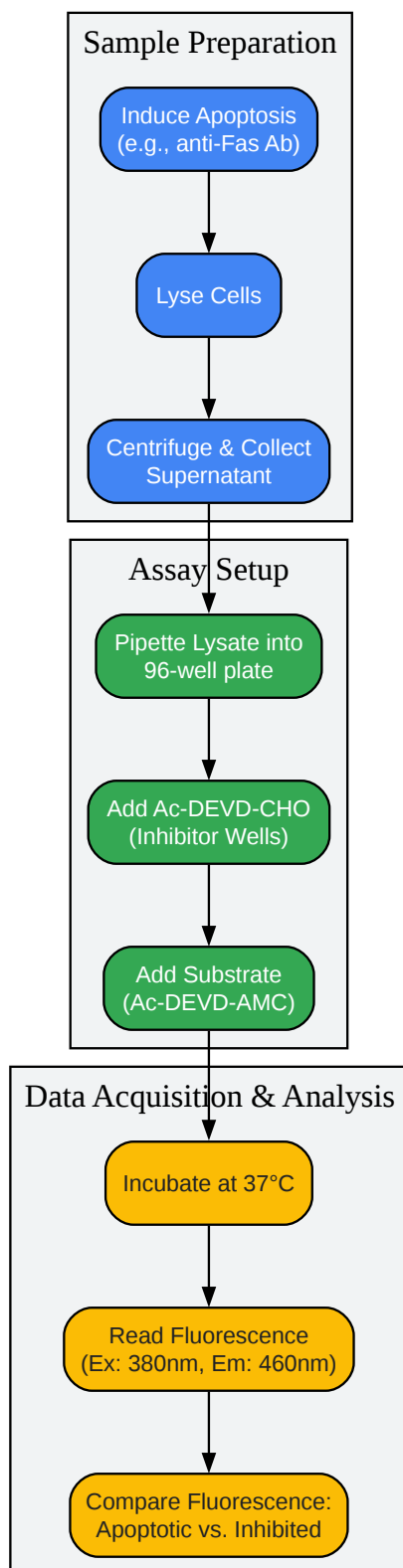
- Collect the supernatant (cytosolic extract) for the protease assay. Determine protein concentration using a standard method (e.g., BCA assay).

### C. Protease Assay Procedure

- Prepare reaction mixtures in a 96-well plate. For each sample, prepare three wells:
  - Sample: Cell lysate + Ac-DEVD-AMC
  - Inhibited Sample: Cell lysate + Ac-DEVD-AMC + **Ac-DEVD-CHO**
  - Blank: Lysis buffer only + Ac-DEVD-AMC
- To each well, add Protease Assay Buffer to a final volume of 100  $\mu$ L.
- Add 10-50  $\mu$ g of cell lysate protein to the designated wells. The optimal amount should be determined empirically.[\[5\]](#)
- Add **Ac-DEVD-CHO** to the "Inhibited Sample" wells to a final concentration of ~100 nM.[\[5\]](#)
- Initiate the reaction by adding Ac-DEVD-AMC to all wells to a final concentration of 20-50  $\mu$ M.[\[5\]](#)[\[9\]](#)
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[\[5\]](#)

### D. Data Interpretation

- High fluorescence in the "Sample" from apoptotic cells indicates caspase-3 activity and cleavage of the Ac-DEVD-AMC substrate, releasing free AMC.
- Low fluorescence in the "Inhibited Sample" demonstrates the specific inhibition of caspase-3 by **Ac-DEVD-CHO**.[\[5\]](#)
- Non-apoptotic cell lysates should show minimal fluorescence.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro caspase-3 activity assay.

## Cell-Based Apoptosis Inhibition Assay via Hoechst Staining

This protocol assesses the ability of **Ac-DEVD-CHO** to prevent the nuclear condensation characteristic of apoptosis in cultured cells.

### A. Materials

- Cells cultured on glass coverslips or in optical-quality plates
- Apoptosis-inducing agent
- **Ac-DEVD-CHO** inhibitor
- Hoechst 33342 or 33258 stain
- Phosphate Buffered Saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Fluorescence microscope

### B. Procedure

- Seed cells and allow them to adhere overnight.
- Pre-treat the cells designated for inhibition with **Ac-DEVD-CHO** (e.g., 10-100  $\mu$ M) for 1-2 hours.<sup>[7][10]</sup>
- Induce apoptosis in both the pre-treated and a non-pre-treated set of cells. Maintain an untreated, non-apoptotic control group.
- Incubate for the required time for apoptosis to occur (e.g., 4-24 hours).
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

- Wash again twice with PBS.
- Stain the cells with Hoechst dye (e.g., 10  $\mu$ M in PBS) for 15 minutes at room temperature, protected from light.[10]
- Wash a final time with PBS.
- Mount the coverslips onto slides or view the plate directly using a fluorescence microscope.

### C. Data Interpretation

- Healthy cells: Nuclei will be large, round, and diffusely stained.
- Apoptotic cells: Nuclei will be condensed, fragmented, and brightly stained.
- Inhibitor-treated cells: A significant reduction in the number of cells with condensed/fragmented nuclei compared to the apoptosis-induced group indicates successful inhibition of apoptosis by **Ac-DEVD-CHO**. [7] The number of apoptotic nuclei can be counted and quantified as a percentage of the total cell count.[10]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. stemcell.com [stemcell.com]
- 2. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]



- 8. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 9. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility-induced programmed cell death in the pollen tubes of petunia (*Petunia hybrida* E. Vilm.) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. [file.medchemexpress.com](https://www.file.medchemexpress.com) [[file.medchemexpress.com](https://www.file.medchemexpress.com)]
- To cite this document: BenchChem. [Ac-DEVD-CHO as a Caspase-3 Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070219#ac-devd-cho-function-as-a-caspase-3-inhibitor>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)